(-)-Tylophorine

Description

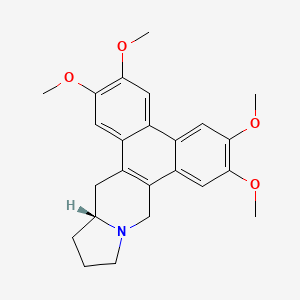

Structure

3D Structure

Properties

CAS No. |

111408-21-0 |

|---|---|

Molecular Formula |

C24H27NO4 |

Molecular Weight |

393.5 g/mol |

IUPAC Name |

(13aR)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine |

InChI |

InChI=1S/C24H27NO4/c1-26-21-9-16-15-8-14-6-5-7-25(14)13-20(15)19-12-24(29-4)23(28-3)11-18(19)17(16)10-22(21)27-2/h9-12,14H,5-8,13H2,1-4H3/t14-/m1/s1 |

InChI Key |

SSEUDFYBEOIWGF-CQSZACIVSA-N |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C3=C(CN4CCC[C@@H]4C3)C5=CC(=C(C=C52)OC)OC)OC |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=C(CN4CCCC4C3)C5=CC(=C(C=C52)OC)OC)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2,3,6,7-tetramethoxyphenanthro(9,10:6,7')indolizidine dehydrotylophorine tylophorine |

Origin of Product |

United States |

Foundational & Exploratory

(-)-Tylophorine: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Tylophorine is a phenanthroindolizidine alkaloid renowned for its potent anti-inflammatory, anti-cancer, and antiviral properties.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound, detailing the primary plant species in which it is found. It presents a compilation of quantitative data on alkaloid yields from various plant parts and in vitro cultures. Furthermore, this document outlines detailed experimental protocols for the extraction, isolation, and purification of this compound, offering a valuable resource for researchers in natural product chemistry and drug development.

Natural Sources of this compound

This compound and its structural analogs are primarily isolated from plants belonging to the Asclepiadaceae (milkweed) family, with a notable presence in the genus Tylophora.[3][4] The principal and most studied source is Tylophora indica (syn. Tylophora asthmatica), a perennial climbing plant native to the forests of southern and eastern India.[4][5]

Other species reported to contain this compound include:

-

Tylophora crebriflora [1]

-

Tylophora mollissima

-

Cynanchum komarovii [1]

-

Vincetoxicum hirsutum [6]

-

Vincetoxicum tanakae [6]

Beyond the Asclepiadaceae family, related alkaloids have also been identified in species from other families, such as Ficus septica (Moraceae) and Cryptocarya laevigata (Lauraceae).[1] The primary plant parts used for extraction are the leaves and roots, which contain the highest concentrations of the alkaloid.[1][5][7][8]

Biotechnological methods, particularly the use of Agrobacterium rhizogenes-induced hairy root cultures and other in vitro plant cell and tissue cultures of Tylophora indica, have been established as alternative and sustainable sources for this compound production.[2][5][7][9][10]

Quantitative Yield of this compound

The concentration of this compound varies significantly depending on the plant species, the specific part of the plant, cultivation conditions, and the extraction method employed. The following tables summarize the reported yields from various sources.

Table 1: this compound Yield from Whole Plant and In Vivo Tissues

| Plant Species | Plant Part | Yield | Reference |

| Tylophora indica | Roots and Leaves | 0.2–0.46% w/w (total alkaloids) | [1] |

| Tylophora indica | Leaves | 0.01–0.16% w/w | [1] |

| Tylophora indica | Roots | ~0.08% w/w | [1] |

| Tylophora asthmatica | Leaves | 0.0483 g from 100g (0.048% w/w) | [5] |

Table 2: this compound Yield from In Vitro Cultures

| Culture Type | Yield | Reference |

| T. indica Hairy Root Liquid Culture | 9.8 ± 0.21 mg/L | [5][7][10] |

| T. indica Callus-Raised In Vitro Plants | 80 µg/mL | [3][7][11] |

| T. indica Directly Cultured In Vitro Plants | 71 µg/mL | [3][7][11] |

| T. indica Leaves of Regenerated Plants | 80 µg/mL | [2][8] |

| T. indica Suspension Cultures | 28.30 µg/mL | [2][8] |

| T. indica Callus Cultures | 24.46 µg/mL | [2][8] |

Experimental Protocols for Isolation and Purification

The isolation of this compound, being an alkaloid, typically involves acid-base extraction techniques to separate it from neutral and acidic components of the plant matrix. Various solvent systems and chromatographic methods have been optimized for maximum yield and purity.

General Workflow for this compound Isolation

The overall process follows a series of steps from raw plant material to the purified compound. This workflow is a generalized representation of the protocols detailed below.

References

- 1. Synthesis of alkaloids: recent advances in the synthesis of phenanthroindolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tylophorine: Sources, Properties, Applications and Biotechnological Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Elicitation Induced α-Amyrin Synthesis in Tylophora indica In Vitro Cultures and Comparative Phytochemical Analyses of In Vivo and Micropropagated Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. inis.iaea.org [inis.iaea.org]

- 6. Tylophorine | C24H27NO4 | CID 92114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of phenanthroindolizidine alkaloids: incorporation of 2-pyrrolidin-2-ylacetophenone and benzoylacetic acid and derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Biosynthesis of phenanthroindolizidine alkaloids from 6,7-diphenylhexahydroindolizines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthesis of phenanthroindolizidine alkaloids from 6,7-diphenylhexahydroindolizines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Biosynthesis of (-)-Tylophorine in Tylophora indica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Tylophorine, a phenanthroindolizidine alkaloid isolated from the medicinal plant Tylophora indica, has garnered significant scientific interest due to its potent anti-inflammatory, anti-cancer, and antiviral properties. Understanding its biosynthetic pathway is crucial for the potential biotechnological production of this valuable compound and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the known precursors, key intermediates, and putative enzymatic steps. It also outlines the experimental methodologies used to elucidate this complex pathway and presents available quantitative data from precursor feeding studies.

The Biosynthetic Pathway of this compound

The biosynthesis of the intricate pentacyclic structure of this compound in Tylophora indica is a multi-step process that utilizes precursors from primary metabolism. Isotopic labeling studies have been instrumental in identifying the building blocks of the tylophorine (B1682047) scaffold. The pathway initiates with the amino acids L-phenylalanine and L-ornithine, along with 3,4-dihydroxyphenylalanine (DOPA).

Phenylalanine, via cinnamic acid, provides the C6-C2 unit that forms a part of the phenanthrene (B1679779) ring system. Ornithine, through its conversion to pyrroline, contributes the five-membered pyrrolidine (B122466) ring. DOPA has been shown to be a precursor for ring B and carbon atoms C9 and C7 of the final alkaloid.

A key step in the later stages of the biosynthesis involves the formation of a 6,7-diphenylhexahydroindolizine derivative, which has been demonstrated to be an efficient precursor to this compound. This suggests that the coupling of the two aromatic rings occurs prior to the final cyclization events. Furthermore, studies have indicated that tylophorinidine, a structurally related alkaloid, may serve as a direct precursor to tylophorine, likely through a final methylation step.

Quantitative Data from Precursor Feeding Studies

| Precursor Administered | Isotopic Label | Method of Administration | Role in Biosynthesis | Reference |

| L-Phenylalanine | 14C | Wick Technique | Forms part of the phenanthrene ring system via cinnamic acid.[1] | [1] |

| Cinnamic Acid | 14C | Wick Technique | Intermediate derived from phenylalanine.[1] | [1] |

| L-Ornithine | 14C | Wick Technique | Forms the pyrrolidine ring via pyrroline.[1] | [1] |

| 3,4-Dihydroxyphenylalanine (DOPA) | 14C | Not Specified | Precursor to ring B and carbons C9 and C7.[2] | [2] |

| 6,7-Diphenylhexahydroindolizine derivative | 14C | Not Specified | Efficiently and specifically incorporated as a late-stage intermediate.[2] | [2] |

| Tylophorinidine | Not Specified | Not Specified | Postulated as a direct precursor to Tylophorine.[1] | [1] |

Note: Specific incorporation rates (%) and specific activities are not available in the reviewed literature.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of precursor feeding studies with radiolabeled compounds, followed by extraction, purification, and characterization of the resulting alkaloids.

Precursor Feeding Studies using the Wick Technique

The "wick technique" is a common method for administering labeled precursors to plants for biosynthetic studies.[1]

Objective: To introduce a radiolabeled precursor into the plant's metabolic system to trace its incorporation into the target molecule, this compound.

Materials:

-

Tylophora indica plants (young, healthy specimens)

-

Radiolabeled precursor (e.g., [14C]-L-phenylalanine) dissolved in a suitable solvent (e.g., distilled water or a mild buffer)

-

Cotton wick

-

Small vial or tube to hold the precursor solution

-

Support to hold the vial in place

Procedure:

-

A small incision is carefully made in the stem of the Tylophora indica plant.

-

One end of a cotton wick is inserted into the incision, ensuring good contact with the plant's vascular tissue.

-

The other end of the wick is placed into a vial containing the solution of the radiolabeled precursor.

-

The plant is left for a specific period (e.g., several days to weeks) to allow for the uptake and metabolism of the precursor.

-

After the feeding period, the plant material (e.g., leaves, stems, roots) is harvested for extraction and analysis.

Extraction and Purification of Tylophorine

Objective: To isolate this compound from the plant material after the feeding experiment to determine the extent of radiolabel incorporation.

Materials:

-

Harvested Tylophora indica plant material

-

Grinder or mortar and pestle

-

Solvents for extraction (e.g., methanol, chloroform, ethanol)

-

Acids and bases for pH adjustment (e.g., hydrochloric acid, ammonium (B1175870) hydroxide)

-

Separatory funnel

-

Rotary evaporator

-

Chromatography apparatus (e.g., Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC))

-

Scintillation counter for radioactivity measurement

Procedure:

-

The harvested plant material is dried and ground into a fine powder.

-

The powdered material is subjected to solvent extraction, often using a series of solvents with varying polarities. A common method involves initial extraction with methanol, followed by partitioning with chloroform.

-

Acid-base extraction is frequently employed to separate the basic alkaloids from other plant constituents. The crude extract is acidified to protonate the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent to remove neutral and acidic impurities.

-

The aqueous layer is then basified to deprotonate the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted into an organic solvent like chloroform.

-

The organic extract containing the alkaloids is concentrated using a rotary evaporator.

-

The crude alkaloid extract is then purified using chromatographic techniques. TLC can be used for initial separation and identification, while HPLC is employed for final purification and quantification.

-

The purified this compound fraction is collected, and its radioactivity is measured using a scintillation counter to determine the incorporation of the labeled precursor.

Visualizations of the Biosynthetic Pathway and Experimental Workflow

Caption: Proposed biosynthetic pathway of this compound.

Caption: Experimental workflow for biosynthetic studies.

References

The Intricate Dance of Death: A Technical Guide to the Anti-Cancer Mechanism of (-)-Tylophorine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Tylophorine, a phenanthroindolizidine alkaloid isolated from plants of the Tylophora genus, has emerged as a potent anti-cancer agent with a unique and multifaceted mechanism of action. Unlike many conventional chemotherapeutics that primarily induce DNA damage, this compound orchestrates a complex signaling cascade within cancer cells, leading to potent growth inhibition, cell cycle arrest, and apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-neoplastic activity of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: A Multi-Pronged Attack

This compound exerts its anti-cancer effects through several interconnected mechanisms, primarily targeting protein synthesis, cell cycle progression, and pro-survival signaling pathways. Its action is characterized by a potent and selective inhibition of key cellular processes that are often dysregulated in cancer.

Inhibition of Protein Synthesis

A central mechanism of this compound's anti-cancer activity is its ability to inhibit protein synthesis. This effect is more potent than its impact on nucleic acid synthesis. The inhibition of translation leads to the downregulation of short-lived, pro-oncogenic proteins that are critical for cancer cell survival and proliferation, such as cyclin D1.

Cell Cycle Arrest at the G1 Phase

This compound effectively halts the proliferation of cancer cells by inducing a dominant G1 phase cell cycle arrest.[1][2] This is primarily achieved through the significant downregulation of cyclin A2, a key regulator of the G1/S transition.[1][2] The reduction in cyclin A2 protein levels is a crucial event in mediating the G1 arrest induced by this compound.[1] While cyclin B1 and Cdk2 levels may also be slightly decreased, the expression of other cell cycle regulatory proteins like cyclin E, Cdk1, Cdk4, and p27 remains largely unchanged in several cancer cell lines.[1]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is mediated through the activation of the intrinsic caspase cascade. Treatment with this compound leads to the upregulation of pro-apoptotic proteins, including caspases 3 and 9.[3][4]

Inhibition of Key Survival Signaling Pathways

This compound disrupts critical signaling pathways that promote cancer cell survival and proliferation, notably the NF-κB and Akt pathways.

NF-κB Signaling: The nuclear factor-kappaB (NF-κB) pathway is a crucial regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. This compound and its analogs potently inhibit NF-κB-mediated transcription.[5][6] This inhibition is associated with the downregulation of nuclear phosphorylated p65, a key component of the active NF-κB complex.[6]

Akt Signaling: The PI3K/Akt pathway is another critical survival pathway often hyperactivated in cancer. A synthetic phenanthrene-based tylophorine derivative, PBT-1, has been shown to suppress Akt activation, contributing to the induction of apoptosis.[7]

Anti-Angiogenic Effects

This compound exhibits significant anti-angiogenic properties by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[8][9] It inhibits VEGF-induced proliferation, migration, and tube formation of endothelial cells.[8][9] Mechanistically, this compound suppresses VEGFR2-mediated signaling pathways.[8][9]

Quantitative Data: Potency Across Cancer Cell Lines

The growth-inhibitory effects of this compound and its analogs have been evaluated across a wide range of human cancer cell lines, demonstrating potent activity at nanomolar concentrations.

| Cell Line | Cancer Type | Compound | GI50 / IC50 | Reference |

| HepG2 | Hepatocellular Carcinoma | This compound | 237 ± 32 nM (GI50) | [10] |

| HONE-1 | Nasopharyngeal Carcinoma | This compound | 114 ± 6 nM (GI50) | [10] |

| NUGC-3 | Gastric Carcinoma | This compound | 134 ± 9 nM (GI50) | [10] |

| PANC-1 | Pancreatic Cancer | DCB-3503 | 50 nM (Growth Inhibition) | [6] |

| HPAC | Pancreatic Cancer | DCB-3503 | 40 nM (Growth Inhibition) | [6] |

| MDA-MB-231 | Triple-Negative Breast Cancer | This compound | 13.6 ± 0.4 nM (Cell Viability) | [2] |

| T47D | Breast Cancer | This compound | 113 µM (Cytotoxicity) | [11][12] |

| MCF-7 | Breast Cancer | Tylophorinidine | 6.45 µM | [13] |

| HCT-116 | Colorectal Carcinoma | Tylophorinidine | 20.08 µM | [13] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution.

-

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI)/RNase A staining solution

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 24 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a sample.

-

Materials:

-

Cancer cell lines treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-cyclin A2, anti-p-p65, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

-

Conclusion

This compound represents a promising class of anti-cancer compounds with a distinct and potent mechanism of action. Its ability to simultaneously inhibit protein synthesis, induce G1 cell cycle arrest, trigger apoptosis, and suppress key pro-survival signaling pathways like NF-κB and Akt, highlights its potential for the development of novel cancer therapeutics. The detailed understanding of its molecular targets and pathways of action, as outlined in this guide, provides a solid foundation for further preclinical and clinical investigation of this compound and its analogs as next-generation anti-cancer drugs. The unique mode of action, differing from conventional DNA-damaging agents, suggests that it may be effective against drug-resistant cancers and could be a valuable component of combination therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Tylophorine arrests carcinoma cells at G1 phase by downregulating cyclin A2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 8. researchgate.net [researchgate.net]

- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Tylophorine Abrogates G2/M Arrest Induced by Doxorubicine and Promotes Increased Apoptosis in T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (-)-Tylophorine: Discovery and History

Introduction

This compound is a naturally occurring phenanthroindolizidine alkaloid with a rich history rooted in traditional medicine and extensive scientific exploration.[1] Isolated from plants of the Tylophora genus, notably Tylophora indica, this compound has garnered significant interest within the scientific community for its potent biological activities, including anti-inflammatory, antiviral, and anticancer properties.[2][3] This technical guide provides a comprehensive overview of the discovery, history, biological activities, and mechanisms of action of this compound, with a focus on quantitative data, experimental protocols, and key signaling pathways.

Discovery and History

The journey of this compound began long before its isolation in a laboratory. For centuries, the leaves of Tylophora indica were used in Ayurvedic and folk medicine to treat a variety of ailments, most notably respiratory conditions such as asthma and bronchitis.[1] The plant was also traditionally used for its anti-inflammatory, antispasmodic, and detoxifying properties in the treatment of rheumatism and diarrhea.[1]

The formal scientific discovery of this compound occurred in 1935 when Ratnagiriswaran and Venkatachalam first isolated the alkaloid from the leaves and roots of Tylophora indica.[2][3] This marked the beginning of decades of research to elucidate its complex chemical structure and understand its pharmacological properties. The absolute configuration of the natural (-)-enantiomer was later established through extensive chemical degradation and spectroscopic analysis. The unique pentacyclic structure, featuring a phenanthrene (B1679779) ring fused to an indolizidine moiety, presented a significant challenge and an attractive target for synthetic chemists.[4] The first total synthesis of (±)-tylophorine was a landmark achievement that paved the way for the synthesis of various analogues and derivatives in the quest for more potent and less toxic therapeutic agents.[5]

Biological Activities and Therapeutic Potential

This compound exhibits a broad spectrum of biological activities, making it a promising lead compound for drug development. Its most notable properties include potent anti-inflammatory, antiviral, and anticancer effects. While early clinical trials of a related compound, tylocrebrine, were halted due to central nervous system toxicity, research into developing safer and more effective tylophorine-based derivatives continues.[2]

Anticancer Activity

This compound has demonstrated significant cytotoxic activity against a wide range of cancer cell lines, with GI50 (50% growth inhibition) values often in the nanomolar range.[2] Its anticancer effects are attributed to multiple mechanisms, including the inhibition of angiogenesis and the induction of apoptosis.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are well-documented and are linked to its ability to suppress the production of pro-inflammatory cytokines such as TNF-α.[3] This is achieved, in part, through the inhibition of the NF-κB signaling pathway.

Antiviral Activity

This compound and its analogues have shown potent antiviral activity against a variety of viruses, including coronaviruses.[5] Research has indicated that these compounds can inhibit viral replication at low nanomolar concentrations.

Quantitative Data on Biological Activities

The following tables summarize the reported in vitro biological activities of this compound and its derivatives.

Table 1: Anticancer Activity of this compound and Related Compounds

| Compound | Cell Line | Activity | IC50 / GI50 | Reference |

| This compound | HepG2 (Liver) | Growth Inhibition | 237 ± 32 nM | [6] |

| This compound | HONE-1 (Nasopharyngeal) | Growth Inhibition | 114 ± 6 nM | [6] |

| This compound | NUGC-3 (Gastric) | Growth Inhibition | 134 ± 9 nM | [6] |

| This compound | T47D (Breast) | Cytotoxicity | 113 µM | [7] |

| Tylophorine Analogue (DCB-3503) | PANC-1 (Pancreatic) | Growth Inhibition | - | [3] |

| Tylophorine Analogue (DCB-3503) | HepG2 (Liver) | Growth Inhibition | - | [3] |

Table 2: Anti-inflammatory Activity of this compound and Derivatives

| Compound | Assay | IC50 | Reference |

| (±)-Tylophorine | TNF-α production (RAW 264.7 cells) | 125 nM | [3] |

| S-(+)-Tylophorine | TNF-α production (RAW 264.7 cells) | 78 nM | [3] |

| R-(-)-Tylophorine | TNF-α production (RAW 264.7 cells) | 430 nM | [3] |

| O-methyltylophorinidine (1s) | NF-κB Inhibition (MDA-MB-231 cells, 2h) | 3.3 ± 0.2 nM | [8] |

| O-methyltylophorinidine (1) | NF-κB Inhibition (MDA-MB-231 cells, 2h) | 17.1 ± 2.0 nM | [8] |

Table 3: Antiviral Activity of this compound and Derivatives

| Compound | Virus | Cell Line | EC50 | Reference |

| Tylophorine | SARS-CoV (Urbani strain) | Vero 76 | <5 to 18 nM | |

| Tylophorinine | SARS-CoV (Urbani strain) | Vero 76 | <5 to 18 nM | |

| 7-methoxycryptopleurine oxide | SARS-CoV (Urbani strain) | Vero 76 | <5 to 18 nM | |

| Tylophorine-based compounds | HCoV-229E | - | up to 6.5 nM | [5] |

| Tylophorine-based compounds | SARS-CoV-2 | - | up to 2.5–14 nM | [5] |

Key Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. One of the most extensively studied is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, which is crucial for angiogenesis.

VEGFR2 Signaling Pathway Inhibition

This compound has been shown to be a potent inhibitor of angiogenesis, a critical process in tumor growth and metastasis. It directly targets VEGFR2, a key receptor tyrosine kinase involved in mediating the pro-angiogenic effects of VEGF.[9] By inhibiting VEGFR2, this compound blocks a cascade of downstream signaling events.

NF-κB Signaling Pathway Inhibition

The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. By inhibiting NF-κB activation, this compound can reduce the production of inflammatory mediators.

Experimental Protocols

This section provides an overview of the methodologies for the isolation, synthesis, and key biological assays of this compound.

Isolation of this compound from Tylophora indica

A common method for the extraction and isolation of this compound from the leaves of Tylophora indica involves a multi-step solvent extraction and purification process.

Protocol:

-

Extraction: Dried and powdered leaves of Tylophora indica are macerated with 95% ethanol containing 2% citric acid. The addition of citric acid facilitates the extraction of the basic alkaloids by forming soluble salts.

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator.

-

Acid-Base Purification: The concentrated extract is subjected to an acid-base purification technique. The extract is acidified to partition the alkaloids into the aqueous layer, which is then washed with an organic solvent to remove neutral and acidic impurities. The aqueous layer is then basified, and the alkaloids are extracted into an immiscible organic solvent like chloroform (B151607) or dichloromethane.

-

Chromatographic Separation: The crude alkaloid mixture is then subjected to column chromatography over alumina (B75360) or silica gel. Elution with a gradient of solvents of increasing polarity separates the different alkaloids.

-

Crystallization: The fractions containing this compound are pooled, concentrated, and the pure compound is obtained by crystallization from a suitable solvent system.

Total Synthesis of (±)-Tylophorine

Numerous total syntheses of (±)-Tylophorine have been reported. A common strategy involves the construction of the phenanthrene core followed by the annulation of the indolizidine ring system.

Key Synthetic Steps (Illustrative Example):

-

Phenanthrene Synthesis: Synthesis of a suitably substituted phenanthrene precursor, often via photocyclization of a stilbene (B7821643) derivative or through coupling reactions.

-

Indolizidine Ring Formation: Attachment of a side chain to the phenanthrene core that will ultimately form the indolizidine ring. This is often followed by an intramolecular cyclization reaction, such as a Pictet-Spengler reaction or an N-acyliminium ion cyclization.

-

Final Modifications: Reduction of amide or ketone functionalities and removal of any protecting groups to yield (±)-Tylophorine.

VEGFR2 Kinase Assay

This assay is used to determine the inhibitory activity of this compound on the kinase activity of VEGFR2.

Protocol:

-

Plate Preparation: A microplate is coated with a substrate peptide for VEGFR2.

-

Kinase Reaction: Recombinant human VEGFR2 enzyme is added to the wells along with ATP and various concentrations of this compound. A known VEGFR2 inhibitor is used as a positive control.

-

Detection: After incubation, the amount of phosphorylated substrate is quantified using a specific antibody that recognizes the phosphorylated form of the substrate. The signal is typically detected using a colorimetric or chemiluminescent substrate for a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition versus the log of the inhibitor concentration.

NF-κB Inhibition Assay (Reporter Gene Assay)

This assay measures the ability of this compound to inhibit the transcriptional activity of NF-κB.

Protocol:

-

Cell Culture: A cell line (e.g., HEK293 or a macrophage cell line like RAW 264.7) is stably transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB responsive promoter.

-

Treatment: The cells are pre-treated with various concentrations of this compound for a specified period.

-

Stimulation: The cells are then stimulated with an NF-κB activator, such as TNF-α or lipopolysaccharide (LPS), to induce the translocation of NF-κB to the nucleus and activate the reporter gene.

-

Luciferase Assay: After stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

-

Data Analysis: The IC50 value is determined by measuring the reduction in luciferase activity in the presence of the inhibitor compared to the stimulated control.

Conclusion

This compound stands as a testament to the rich repository of bioactive compounds found in nature. From its historical use in traditional medicine to its current status as a promising lead for modern drug discovery, its journey has been one of continuous scientific revelation. The potent anticancer, anti-inflammatory, and antiviral activities of this compound, coupled with a growing understanding of its mechanisms of action, underscore its therapeutic potential. Future research will likely focus on the development of novel analogues with improved safety profiles and enhanced efficacy, as well as further elucidation of its complex biological interactions. This in-depth guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic power of this remarkable natural product.

References

- 1. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Tylophorine Derivatives and Evaluation of Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total Synthesis of Phenanthroindolizidines Using Strained Azacyclic Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. Tylophorine Abrogates G2/M Arrest Induced by Doxorubicine and Promotes Increased Apoptosis in T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Biological Activity of (-)-Tylophorine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Tylophorine, a phenanthroindolizidine alkaloid, and its derivatives have garnered significant attention in the scientific community due to their potent biological activities, including anti-inflammatory, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the chemical synthesis of these complex natural products, with a focus on asymmetric strategies to obtain the biologically active (-)-enantiomer. Detailed experimental protocols for key synthetic steps, quantitative data on the biological evaluation of various derivatives, and visualizations of the key signaling pathways modulated by these compounds are presented. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold.

Introduction

Phenanthroindolizidine alkaloids, a class of natural products isolated from plants of the Asclepiadaceae and Moraceae families, are characterized by a pentacyclic ring system. Among these, this compound is a prominent member, exhibiting a wide range of biological activities. The therapeutic potential of this compound has spurred extensive research into its mechanism of action and the synthesis of its derivatives to improve efficacy and reduce toxicity. This guide delves into the intricate chemical synthesis of these molecules and summarizes their biological impact, providing a technical resource for professionals in the field.

Chemical Synthesis of this compound and its Derivatives

The total synthesis of this compound is a significant challenge in organic chemistry, requiring precise control of stereochemistry. Numerous synthetic strategies have been developed, with a strong emphasis on asymmetric approaches to selectively produce the more biologically active (S)-enantiomer.

Retrosynthetic Analysis and Key Strategies

A common retrosynthetic approach for this compound involves the disconnection of the indolizidine ring, leading to a phenanthrene (B1679779) moiety and a proline-derived fragment. Key strategies employed for the construction of the core structure include:

-

Asymmetric Allylation: This method utilizes chiral auxiliaries or catalysts to establish the stereocenter in the indolizidine ring.

-

Iodoaminocyclization and Free Radical Cyclization: This combination allows for the efficient construction of the phenanthroindolizidine skeleton.

-

N-Acyldihydropyridones as Intermediates: These versatile building blocks enable a concise and highly stereocontrolled synthesis.

-

Acid-Catalysed Acyliminium Ion-Electrocyclization Cascade: A rapid approach to constructing the seco-phenanthroindolizidine core.

Detailed Experimental Protocols

The following protocols are representative examples of key transformations in the synthesis of this compound and its derivatives, compiled from various reported syntheses.

Protocol 1: Asymmetric Synthesis of a Chiral Homoallylic Amine Intermediate

This protocol describes the asymmetric allylation of a tert-butanesulfinyl imine, a key step in establishing the stereochemistry of the indolizidine ring.

-

Step 1: Imine Formation. To a solution of the phenanthrene aldehyde (1.0 eq) in dry CH2Cl2 (0.2 M) is added (R)-tert-butanesulfinamide (1.1 eq) and CuSO4 (2.0 eq). The mixture is stirred at 40°C for 24-48 h. The reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography (Hexanes/EtOAc gradient) to afford the desired tert-butanesulfinyl imine.

-

Step 2: Asymmetric Allylation. The tert-butanesulfinyl imine (1.0 eq) is dissolved in dry THF (0.1 M) and cooled to -78°C under an argon atmosphere. Allylmagnesium bromide (1.5 eq, 1.0 M in THF) is added dropwise over 30 minutes. The reaction is stirred at -78°C for 4 h. The reaction is quenched by the addition of saturated aqueous NH4Cl solution. The mixture is allowed to warm to room temperature and extracted with EtOAc (3 x 50 mL). The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography (Hexanes/EtOAc gradient) to yield the chiral homoallylic amine.

Protocol 2: Intramolecular Oxidative Coupling for Phenanthrene Ring Formation

This protocol details a common method for constructing the phenanthrene core.

-

Step 1: Preparation of the Biaryl Precursor. A suitable biaryl precursor is synthesized via a Suzuki or other cross-coupling reaction.

-

Step 2: Oxidative Cyclization. The biaryl precursor (1.0 eq) is dissolved in a mixture of CH2Cl2 and TFA (4:1, 0.05 M). Vanadium(V) oxytrifluoride (VOF3) (2.2 eq) is added portion-wise at 0°C. The reaction mixture is stirred at room temperature for 1-3 h until the starting material is consumed (monitored by TLC). The reaction is carefully quenched with saturated aqueous NaHCO3 solution and extracted with CH2Cl2 (3 x 50 mL). The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography (Hexanes/EtOAc gradient) to give the phenanthrene product.

Protocol 3: Ring-Closing Metathesis for Indolizidine Ring Formation

This protocol outlines the formation of the indolizidine ring using a ring-closing metathesis (RCM) reaction.

-

Step 1: Synthesis of the Diene Precursor. A suitable N-alkenylated amino alcohol precursor is prepared.

-

Step 2: Ring-Closing Metathesis. The diene precursor (1.0 eq) is dissolved in dry, degassed CH2Cl2 (0.01 M) under an argon atmosphere. Grubbs' second-generation catalyst (0.05-0.10 eq) is added, and the mixture is refluxed for 4-12 h. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography (Hexanes/EtOAc gradient) to afford the cyclized product.

Biological Activities and Structure-Activity Relationships

This compound and its derivatives exhibit a remarkable spectrum of biological activities, primarily attributed to their ability to interfere with key cellular processes.

Anti-inflammatory Activity

Several this compound derivatives have demonstrated potent anti-inflammatory effects. Their mechanism of action often involves the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. The structure-activity relationship (SAR) studies have revealed that modifications on the phenanthrene ring and the indolizidine core can significantly impact the anti-inflammatory potency.

Anticancer Activity

The anticancer properties of this compound derivatives are well-documented, with cytotoxic effects observed against a range of cancer cell lines. These compounds can induce cell cycle arrest and apoptosis. One of the key mechanisms underlying their antitumor activity is the inhibition of angiogenesis, primarily by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.

Antiviral Activity

Certain this compound derivatives have also shown promising antiviral activity, including against coronaviruses.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the biological activity of this compound and some of its key derivatives.

Table 1: In Vitro Anticancer Activity of this compound Derivatives (IC50 values)

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | HepG2 (Liver) | 0.023 | |

| This compound | HONE-1 (Nasopharyngeal) | 0.011 | |

| This compound | NUGC-3 (Gastric) | 0.013 | |

| This compound | T47D (Breast) | 113 | |

| Tylophorinidine | MCF-7 (Breast) | 6.45 | |

| Tylophorinidine | HepG2 (Liver) | 4.77 | |

| Tylophorinidine | HCT-116 (Colon) | 20.08 | |

| O-methyltylophorinidine | MDA-MB-231 (Breast) | 0.0136 | |

| DCB-3503 | PANC-1 (Pancreatic) | Not specified | |

| DCB-3503 | HepG2 (Liver) | Not specified |

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound | Assay | Target/Cell Line | IC50 (µM) | Reference |

| This compound (1) | TNF-α inhibition | Raw 264.7 | 0.035 (4h) | |

| (S)-(+)-Tylophorine (2) | TNF-α inhibition | Raw 264.7 | 0.055 (4h) | |

| DCB-3503 (4) | TNF-α inhibition | Raw 264.7 | 0.020 (4h) | |

| Compound 18 | TNF-α inhibition | Raw 264.7 | 0.030 (4h) | |

| Compound 19 | TNF-α inhibition | Raw 264.7 | 0.076 (4h) | |

| Compound 31 | Foxp3 Promotion | T cells | ~500 | |

| Compound 32 | Foxp3 Promotion | T cells | ~500 | |

| This compound | VEGFR2 Kinase | In vitro | ~9.2 |

Signaling Pathways Modulated by this compound Derivatives

The biological effects of this compound and its derivatives are mediated through their interaction with critical signaling pathways involved in cell growth, proliferation, and inflammation.

VEGFR2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. This compound has been shown to directly inhibit VEGFR2 kinase activity, thereby blocking downstream signaling cascades.

Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation and is often dysregulated in cancer. This compound derivatives can suppress the activation of this pathway, leading to their anti-inflammatory and anticancer effects.

Caption: NF-κB signaling pathway and its inhibition by this compound derivatives.

Experimental Workflow for Synthesis and Evaluation

The general workflow for the synthesis and biological evaluation of novel this compound derivatives is outlined below.

Caption: General workflow for the development of this compound derivatives.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of natural product-based therapeutic agents. The synthetic methodologies developed to access these complex molecules, particularly the asymmetric strategies, have not only enabled the production of the biologically relevant enantiomer but have also paved the way for the creation of novel analogs with improved pharmacological profiles. The elucidation of their mechanisms of action, primarily through the inhibition of key signaling pathways like VEGFR2 and NF-κB, provides a solid foundation for their further development as anticancer and anti-inflammatory drugs.

Future research in this area will likely focus on the development of more efficient and scalable synthetic routes, the exploration of a wider range of structural modifications to fine-tune biological activity and reduce toxicity, and in-depth preclinical and clinical investigations to translate the promising in vitro and in vivo results into tangible therapeutic benefits for patients. The continued interdisciplinary collaboration between synthetic chemists, pharmacologists, and clinical researchers will be paramount in unlocking the full therapeutic potential of the this compound scaffold.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Anti-inflammatory Effects of (-)-Tylophorine

Executive Summary

This compound, a phenanthroindolizidine alkaloid primarily isolated from plants of the Tylophora genus, has demonstrated significant anti-inflammatory properties in a variety of in vitro models.[1][2] Its multifaceted mechanism of action involves the potent suppression of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), leading to a downstream reduction in pro-inflammatory mediators. This technical guide consolidates the current understanding of this compound's in vitro anti-inflammatory effects, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to support further research and drug development efforts.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by targeting critical nodes in cellular signaling cascades that orchestrate the inflammatory response. The primary mechanisms identified are the inhibition of the NF-κB and VEGFR2 pathways and the subsequent suppression of inflammatory enzyme expression.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes.[3] In a resting state, the NF-κB (p50/p65) dimer is held inactive in the cytoplasm by its inhibitor protein, IκBα. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of genes for cytokines, chemokines, and enzymes like iNOS and COX-2.[3]

This compound and its analogues have been shown to be remarkably effective inhibitors of this pathway. The core mechanism of inhibition is the stabilization of the IκBα protein, which prevents its degradation.[3][4] By keeping the NF-κB dimer sequestered in the cytoplasm, this compound effectively blocks the transcription of a wide array of inflammatory genes.[3][4]

Inhibition of VEGFR2 Signaling

Beyond its canonical role in angiogenesis, the VEGFR2 signaling pathway is linked to inflammatory responses.[5] Activation of VEGFR2 by its ligand, VEGF, can stimulate the secretion of pro-inflammatory cytokines and other mediators from endothelial cells.[5][6] this compound has been identified as a direct inhibitor of VEGFR2 tyrosine kinase activity.[5][6] By blocking the autophosphorylation of the receptor, it effectively halts downstream signaling through pathways involving Akt, Erk, and reactive oxygen species (ROS).[5][6] This blockade results in a dose-dependent decrease in the secretion of inflammatory mediators including IL-6, IL-8, TNF-α, IFN-γ, MMP-2, and Nitric Oxide (NO) from endothelial cells.[5][7]

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the reported quantitative effects of this compound and its key analogues on various inflammatory markers.

Table 1: Inhibition of NF-κB Transcriptional Activity

| Compound | Cell Line | IC₅₀ | Reference(s) |

|---|---|---|---|

| O-methyltylophorinidine (natural) | MDA-MB-231-NFκB-luc | 17.1 ± 2.0 nM (at 2h) | [3][4] |

| O-methyltylophorinidine (synthetic) | MDA-MB-231-NFκB-luc | 3.3 ± 0.2 nM (at 2h) | [3][4] |

| 2-demethoxy-tylophorine | MDA-MB-231-NFκB-luc | 83.0 ± 14.7 nM (at 2h) |[3] |

Table 2: Inhibition of Inflammatory Mediators and Enzymes

| Compound | Effect | Assay Model | IC₅₀ / Inhibition | Reference(s) |

|---|---|---|---|---|

| This compound | VEGFR2 Kinase Inhibition | In vitro kinase assay | ~9.2 µM | [5] |

| DCB-3503 (analogue) | TNF-α Production Inhibition | LPS-stimulated RAW 264.7 cells | 36 nM (at 24h) | [8] |

| (±)-Tylophorine malate (B86768) (analogue) | TNF-α Production Inhibition | LPS-stimulated RAW 264.7 cells | 13 nM (at 4h), 100 nM (at 24h) | [8] |

| (±)-Tylophorine succinate (B1194679) (analogue) | TNF-α Production Inhibition | LPS-stimulated RAW 264.7 cells | 18 nM (at 4h), 72 nM (at 24h) | [8] |

| This compound | NO Production Suppression | LPS/IFN-γ stimulated RAW 264.7 cells | Significant Inhibition | [1][9] |

| this compound | Cytokine (IL-6, IL-8, TNF-α, IFN-γ) Secretion | VEGF-stimulated HUVECs | Significant dose-dependent decrease |[5][6] |

Table 3: Cytotoxicity Data

| Compound | Cell Line | IC₅₀ | Reference(s) |

|---|---|---|---|

| O-methyltylophorinidine (natural) | MDA-MB-231 | 13.6 ± 0.4 nM (at 24h) | [3][4] |

| O-methyltylophorinidine (synthetic) | MDA-MB-231 | 4.2 ± 1 nM (at 24h) | [3][4] |

| Tylophorinidine | MCF-7 (Breast Cancer) | 6.45 µM | [10][11] |

| Tylophorinidine | HepG2 (Liver Cancer) | 4.77 µM | [10][11] |

| Tylophorinidine | HCT-116 (Colon Cancer) | 20.08 µM |[10][11] |

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the anti-inflammatory effects of this compound.

General Experimental Workflow

A typical workflow to assess the in vitro anti-inflammatory potential of a compound like this compound involves cell culture, stimulation of an inflammatory response, and subsequent measurement of key inflammatory markers and cell viability.

Cell Culture

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.[1]

-

Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

-

Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals.

-

Protocol:

-

Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Treat cells with various concentrations of this compound for 24 hours.[7]

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (B87167) (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: Measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.[9]

-

Protocol:

-

Plate RAW 264.7 cells in a 96-well plate.

-

Pre-treat cells with this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.[12]

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

-

Prostaglandin E2 (PGE2) and Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

-

Protocol:

-

Culture and treat cells with this compound and LPS as described for the Griess Assay.[13]

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE2, TNF-α, IL-6, or other cytokines in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[8][14]

-

Western Blot Analysis for Protein Expression

-

Principle: Used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide.

-

Protocol:

-

Plate RAW 264.7 cells in 6-well plates, treat with this compound and/or LPS.

-

After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, IκBα, or β-actin overnight at 4°C.[15][16][17][18]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion and Future Perspectives

The accumulated in vitro evidence strongly supports this compound and its derivatives as potent anti-inflammatory agents. Their ability to simultaneously inhibit the NF-κB and VEGFR2 signaling pathways at nanomolar to low micromolar concentrations highlights their therapeutic potential. The stabilization of IκBα appears to be a central mechanism, effectively shutting down a major hub of inflammatory gene transcription.

Future research should focus on elucidating the precise binding interactions with IKK or other upstream regulators of the NF-κB pathway. Furthermore, comprehensive profiling in various cell types and in co-culture systems that better mimic the in vivo microenvironment will be crucial.[3] The development of analogues with improved solubility and pharmacokinetic profiles, building on compounds like (±)-Tylophorine malate, will be essential for translating these promising in vitro findings into viable clinical applications for inflammatory diseases.[8][19]

References

- 1. mdpi.com [mdpi.com]

- 2. jbsd.in [jbsd.in]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Novel Tylophorine Derivatives and Evaluation of Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-neuroinflammatory potential of Tylophora indica (Burm. f) Merrill and development of an efficient in vitro propagation system for its clinical use | PLOS One [journals.plos.org]

- 10. In Vitro Anti-Proliferative, and Kinase Inhibitory Activity of Phenanthroindolizidine Alkaloids Isolated from Tylophora indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Anti-Proliferative, and Kinase Inhibitory Activity of Phenanthroindolizidine Alkaloids Isolated from Tylophora indica - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Inhibition of inducible nitric oxide synthase and cyclooxygenase II by Platycodon grandiflorum saponins via suppression of nuclear factor-kappaB activation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of (-)-Tylophorine: A Technical Guide to its Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

(-)-Tylophorine, a phenanthroindolizidine alkaloid primarily isolated from plants of the Tylophora genus, has garnered significant scientific interest due to its potent anti-cancer, anti-inflammatory, and anti-viral properties. This technical guide provides an in-depth overview of the known molecular targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved. The information compiled herein aims to facilitate further research and accelerate the development of this compound and its derivatives as novel therapeutic agents.

Core Therapeutic Targets and Mechanisms of Action

This compound exerts its pleiotropic biological effects by modulating a range of cellular targets and signaling cascades. The primary mechanisms revolve around the inhibition of protein synthesis, modulation of key signaling pathways in cancer and inflammation, and interference with viral replication.

Anti-Cancer Activity

The anti-neoplastic properties of this compound are attributed to its ability to interfere with fundamental cellular processes required for tumor growth and survival.

-

Inhibition of Protein and Nucleic Acid Synthesis: A central mechanism of this compound's anti-cancer effect is the potent inhibition of protein synthesis, which occurs more readily than the inhibition of nucleic acid synthesis.[1]

-

Targeting the Caprin-1/G3BP1 Ribonucleoprotein Complex: this compound directly binds to cytoplasmic-activated protein 1 (Caprin-1). This interaction promotes the formation of a ribonucleoprotein (RNP) complex that includes G3BP1, c-Myc mRNA, and cyclin D2 mRNA. The sequestration of these key oncogenic transcripts into this complex effectively blocks their translation, leading to a downstream reduction in cell proliferation.

-

Inhibition of Angiogenesis via VEGFR2 Signaling: this compound has been shown to inhibit angiogenesis, the formation of new blood vessels essential for tumor growth, by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[2] It directly inhibits VEGFR2 tyrosine kinase activity, thereby blocking downstream signaling cascades involving Akt and Erk.[2][3]

-

Cell Cycle Arrest through c-Jun/Cyclin A2 Axis: The compound induces a G1 phase cell cycle arrest in carcinoma cells. This is achieved through the upregulation and activation of c-Jun, which in turn downregulates the expression of cyclin A2, a critical protein for G1/S phase transition.

-

Modulation of NF-κB Signaling: this compound and its analogs have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial mediator of cell survival and proliferation in many cancers.[4]

Anti-Inflammatory Activity

The anti-inflammatory effects of this compound are primarily mediated by its ability to suppress key inflammatory pathways.

-

Inhibition of the NF-κB Pathway: A significant aspect of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12).

-

Modulation of T-Cell Differentiation: this compound analogs can regulate the differentiation of T-cells, promoting the expression of the transcription factor Foxp3, a key marker for regulatory T cells (Tregs). This effect is thought to be mediated through the inhibition of ERK and DNMT1.

-

Interference with AKT/mTOR Pathway: The compound has also been reported to interfere with the AKT/mTOR signaling pathway, which plays a role in inflammation and immune cell function.

Quantitative Data on Biological Activity

The following tables summarize the reported in vitro efficacy of this compound and its derivatives across various cell lines and assays.

Table 1: Anti-Cancer Activity of this compound and its Analogs

| Compound/Analog | Cell Line | Assay Type | IC50 / GI50 Value | Reference |

| This compound | HepG2 | Growth Inhibition | 237 ± 32 nM | |

| This compound | HONE-1 | Growth Inhibition | 114 ± 6 nM | [5] |

| This compound | NUGC-3 | Growth Inhibition | 134 ± 9 nM | [5] |

| (+)-S-Tylophorine (DCB-3500) | 60 cell lines (average) | Growth Inhibition | ~10 nM | [1] |

| Tylophorine | T47D | Cytotoxicity | 113 µM | |

| Tylophorinidine | MCF-7 | Anti-proliferative | 6.45 µM | [5] |

| Tylophorinidine | HepG2 | Anti-proliferative | 4.77 µM | [5] |

| Tylophorinidine | HCT-116 | Anti-proliferative | 20.08 µM | [5] |

| Antofine Prodrug (5a) | HCT116 (Hypoxia) | Cytotoxicity | 1,500 nM | [6] |

| Tylophorine Prodrug (5c) | HCT116 (Hypoxia) | Cytotoxicity | 1,800 nM | [6] |

Table 2: Anti-Inflammatory and Other Activities of this compound and its Analogs

| Compound/Analog | Cell Line / System | Assay Type | IC50 / EC50 Value | Reference |

| (±)-Tylophorine | Raw 264.7 | TNF-α Inhibition | 125 nM | [7] |

| S-(+)-Tylophorine | Raw 264.7 | TNF-α Inhibition | 78 nM | [7] |

| R-(-)-Tylophorine | Raw 264.7 | TNF-α Inhibition | 430 nM | [7] |

| (±)-Tylophorine | Murine Splenocytes | TNF-α Inhibition (4h) | 35 nM | [7] |

| DCB-3503 | Raw 264.7 | TNF-α Inhibition | 36 nM | [7] |

| O-methyltylophorinidine (1) | MDA-MB-231 (NFκB) | NFκB Inhibition (2h) | 17.1 ± 2.0 nM | [4] |

| O-methyltylophorinidine (1s) | MDA-MB-231 (NFκB) | NFκB Inhibition (2h) | 3.3 ± 0.2 nM | [4] |

| Tylophorine | VEGFR2 Kinase Assay | Kinase Inhibition | ~9.2 µM | [2] |

| Tylophorine | SARS-CoV (Vero 76 cells) | Antiviral Activity | <5 to 18 nM | [8] |

| Tylophorine Analogs | Hepatitis C Virus | Antiviral Activity | Potent Inhibition | [1] |

| THyE (Hydroalcoholic Extract) | BV-2 Microglial Cells | Cytotoxicity | 0.5 µg/mL | [9] |

| TWE (Water Extract) | BV-2 Microglial Cells | Cytotoxicity | 15 µg/mL | [9] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are descriptions of key experimental protocols used to elucidate the therapeutic targets of this compound.

VEGFR2 Kinase Inhibition Assay

This assay is employed to determine the direct inhibitory effect of this compound on the enzymatic activity of VEGFR2.

-

Principle: A colorimetric ELISA-based assay is used to measure the phosphorylation of a substrate by the VEGFR2 kinase.

-

Procedure:

-

Recombinant human VEGFR2 kinase is incubated with a specific substrate and ATP in a kinase reaction buffer.

-

This compound at various concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 30 minutes).[10]

-

The amount of phosphorylated substrate is then quantified using a specific antibody that recognizes the phosphorylated form.

-

This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a colorimetric reaction upon the addition of a substrate.

-

The absorbance is measured using a microplate reader, and the IC50 value is calculated from the dose-response curve.[2][11]

-

Co-Immunoprecipitation of Caprin-1 and G3BP1

This technique is used to demonstrate the in-cell interaction between Caprin-1 and G3BP1, which is modulated by this compound.

-

Principle: An antibody against a target protein (e.g., Flag-Caprin-1) is used to pull down the protein from a cell lysate, along with any interacting proteins.

-

Procedure:

-

Cells (e.g., 293T) are transfected with a plasmid expressing a tagged version of the protein of interest (e.g., Flag-Caprin-1).[12][13]

-

Cells are lysed in a buffer that preserves protein-protein interactions.

-

The cell lysate is incubated with an antibody specific to the tag (e.g., anti-Flag antibody) conjugated to beads (e.g., agarose (B213101) or magnetic beads).

-

The beads are washed to remove non-specifically bound proteins.

-

The protein complexes are eluted from the beads.

-

The eluted proteins are then separated by SDS-PAGE and analyzed by Western blotting using an antibody against the suspected interacting protein (e.g., anti-G3BP1 antibody).[12][13]

-

NF-κB Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to treatment with this compound.

-

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing NF-κB binding sites. The level of reporter protein expression is directly proportional to NF-κB activity.

-

Procedure:

-

Cells (e.g., HEK293 or U251) are transfected with a plasmid containing the NF-κB reporter construct.[14][15][16]

-

The cells are then treated with an NF-κB activator (e.g., TNF-α or LPS) in the presence or absence of various concentrations of this compound.[17][18]

-

After a defined incubation period, the cells are lysed, and the activity of the reporter protein (e.g., luciferase) is measured using a luminometer.[14][16]

-

A decrease in reporter activity in the presence of this compound indicates inhibition of the NF-κB pathway.

-

Chromatin Immunoprecipitation (ChIP) for c-Jun Binding to the Cyclin A2 Promoter

ChIP is used to determine if the transcription factor c-Jun directly binds to the promoter region of the cyclin A2 gene in cells treated with this compound.

-

Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest (c-Jun) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and analyzed.

-

Procedure:

-

Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.[19]

-

The cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.[20]

-

An antibody against c-Jun is added to the chromatin preparation to immunoprecipitate c-Jun-DNA complexes.[21]

-

The cross-links are reversed, and the DNA is purified.

-

The purified DNA is then analyzed by quantitative PCR (qPCR) using primers specific for the cyclin A2 promoter region to quantify the amount of bound DNA.[20][22][23]

-

Flow Cytometry for Foxp3 Expression

This technique is used to quantify the percentage of T-cells expressing the transcription factor Foxp3, a marker for regulatory T-cells, following treatment with this compound analogs.

-

Principle: Cells are stained with fluorescently labeled antibodies specific for cell surface markers (e.g., CD4) and an intracellular protein (Foxp3). A flow cytometer is then used to analyze the fluorescence of individual cells.

-

Procedure:

-

T-cells are isolated and cultured.

-

The cells are treated with this compound analogs.

-

Cells are first stained with antibodies against cell surface markers.

-

The cells are then fixed and permeabilized to allow antibodies to access intracellular proteins.[24][25][26]

-

A fluorescently labeled antibody against Foxp3 is added.[24][27]

-

The stained cells are analyzed on a flow cytometer to determine the percentage of CD4+ cells that are also Foxp3+.[28]

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: Anti-cancer mechanisms of this compound.

Caption: Anti-inflammatory mechanisms of this compound.

Caption: Workflow for Chromatin Immunoprecipitation (ChIP).

Conclusion

This compound presents a compelling profile as a multi-targeted therapeutic agent with significant potential in oncology, inflammatory diseases, and virology. Its ability to simultaneously modulate several key signaling pathways underscores its potential efficacy, particularly in complex diseases like cancer. The data and methodologies presented in this guide offer a solid foundation for researchers to further explore the therapeutic applications of this promising natural product. Future studies should focus on elucidating the complete target profile, optimizing its pharmacokinetic properties, and conducting rigorous preclinical and clinical evaluations to translate its potent in vitro activities into tangible clinical benefits.

References

- 1. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenanthroindolizidine Alkaloids Isolated from Tylophora ovata as Potent Inhibitors of Inflammation, Spheroid Growth, and Invasion of Triple-Negative Breast Cancer [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Novel Tylophorine Derivatives and Evaluation of Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anti-neuroinflammatory potential of Tylophora indica (Burm. f) Merrill and development of an efficient in vitro propagation system for its clinical use | PLOS One [journals.plos.org]

- 10. dovepress.com [dovepress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Distinct Structural Features ofCaprin-1 Mediate Its Interaction with G3BP-1 and Its Induction of Phosphorylation of Eukaryotic Translation Initiation Factor 2α, Entry to Cytoplasmic Stress Granules, and Selective Interaction with a Subset of mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. indigobiosciences.com [indigobiosciences.com]

- 17. resources.amsbio.com [resources.amsbio.com]

- 18. Reporter Cell Assessment of TLR4-Induced NF-κB Responses to Cell-Free Hemoglobin and the Influence of Biliverdin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 20. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]

- 22. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Validated protocol for FoxP3 reveals increased expression in type 1 diabetes patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ptglab.com [ptglab.com]

- 26. Flow Cytometry, FoxP3/Transcription Factor Fixation and Permeabilization Protocol | Cell Signaling Technology [cellsignal.com]

- 27. Foxp3 Protein Expression | MLabs [mlabs.umich.edu]

- 28. researchgate.net [researchgate.net]

(-)-Tylophorine: A Technical Guide to its Traditional Roles and Modern Therapeutic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract